molecular formula C28H30N4O6S B608341 KI696

KI696

Cat. No.: B608341
M. Wt: 550.6 g/mol
InChI Key: ZDNGJXBUEQNFBQ-GCJKJVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KI-696 is a high-affinity probe that potently inhibits the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2). This compound is primarily used in scientific research to study the KEAP1-NRF2 interaction, which plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation .

Mechanism of Action

KI-696 exerts its effects by inhibiting the interaction between KEAP1 and NRF2. Under normal conditions, KEAP1 binds to NRF2 and targets it for ubiquitination and subsequent proteasomal degradation. By disrupting this interaction, KI-696 stabilizes NRF2, allowing it to translocate to the nucleus and activate the transcription of ARE-driven genes . These genes encode for various cytoprotective enzymes involved in detoxification and antioxidant defense .

Biological Activity

KI696, a potent and selective inhibitor of the KEAP1-NRF2 interaction, has garnered significant attention in recent research due to its biological activity, particularly in cancer and chronic obstructive pulmonary disease (COPD) contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound functions primarily by inhibiting the KEAP1 protein, which normally promotes the degradation of NRF2, a transcription factor that regulates antioxidant response genes. By inhibiting KEAP1, this compound stabilizes NRF2, leading to its accumulation in the nucleus and subsequent activation of target genes involved in cellular defense mechanisms.

Key Findings:

  • NRF2 Activation : Treatment with this compound has been shown to induce NRF2 activation across various cell lines, notably in non-small cell lung cancer (NSCLC) models. This activation correlates with changes in cellular metabolism and proliferation rates .
  • Proliferation Effects : In a study involving over 800 cancer cell lines, it was observed that this compound treatment resulted in altered proliferation patterns depending on the KEAP1 status of the cells. KEAP1-dependent cell lines exhibited a proliferation block upon treatment, while KEAP1-independent lines did not show significant changes .

Biological Activity in Cancer

This compound has been extensively studied for its effects on cancer cell lines, particularly NSCLC. The compound's ability to modulate metabolic pathways and gene expression profiles has implications for cancer therapy.

Table 1: Effects of this compound on NSCLC Cell Lines

Cell Line TypeProliferation ResponseNRF2 ActivationKey Gene Expression Changes
KEAP1-dependentDecreasedIncreasedHO-1, NQO1
KEAP1-independentUnchangedIncreasedGlycolytic genes
  • Metabolic Reprogramming : this compound treatment leads to a shift from glycolytic metabolism to oxidative phosphorylation in KEAP1-dependent cells. This shift is associated with increased sensitivity to oxidative stress and changes in lactate production .
  • Gene Expression : The treatment results in upregulation of several NRF2 target genes such as HO-1 and NQO1, which are critical for cellular defense against oxidative damage .

Biological Activity in COPD

Recent studies have highlighted the potential of this compound in restoring immune function in alveolar macrophages from COPD patients. The compound has been shown to enhance efferocytosis—the process by which dead cells are cleared by macrophages—by activating NRF2 pathways.

Key Findings:

  • Restoration of Macrophage Function : In COPD models, this compound treatment restored ME-1 expression and increased TCA cycle intermediates, which are crucial for energy metabolism in macrophages .
  • Efferocytosis Improvement : The compound partially rescued efferocytosis function in COPD alveolar macrophages, indicating its therapeutic potential for lung diseases characterized by impaired immune responses .

Case Studies

Several case studies illustrate the efficacy of this compound across different biological contexts:

  • Lung Cancer Study : A study involving KP cells demonstrated that this compound treatment led to significant NRF2 accumulation and stabilization of Bach1, indicating complex regulatory interactions influenced by NRF2 activity .
  • Neuroprotective Effects : In dopaminergic neurons exposed to toxic conditions, treatment with this compound showed a reduction in toxicity levels, suggesting potential neuroprotective applications .

Properties

IUPAC Name

(3S)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6S/c1-17-9-10-19(22(14-27(33)34)20-12-23-28(25(13-20)37-4)31(3)30-29-23)11-21(17)16-32-15-18(2)38-24-7-5-6-8-26(24)39(32,35)36/h5-13,18,22H,14-16H2,1-4H3,(H,33,34)/t18-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNGJXBUEQNFBQ-GCJKJVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)[C@H](CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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